molecular formula C17H20N4O5 B079664 Z-His-Ala-OH CAS No. 13056-38-7

Z-His-Ala-OH

Cat. No. B079664
CAS RN: 13056-38-7
M. Wt: 360.4 g/mol
InChI Key: UIHDXSNRWRHJRT-FZMZJTMJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Z-His-Ala-OH” is a compound that is likely a dipeptide, consisting of two amino acids, histidine (His) and alanine (Ala), linked together. The “Z” in the name stands for the protecting group, benzyloxycarbonyl .


Synthesis Analysis

The synthesis of “Z-His-Ala-OH” would likely involve the coupling of the amino acid alanine with histidine, both protected by the benzyloxycarbonyl (Z) group . The synthesis could be achieved through standard peptide coupling reactions, such as those involving carbodiimides or other peptide coupling reagents .


Molecular Structure Analysis

The molecular structure of “Z-His-Ala-OH” would consist of the two amino acids, histidine and alanine, linked together by a peptide bond. The benzyloxycarbonyl (Z) group would be attached to the nitrogen of the histidine amino acid, protecting it .


Chemical Reactions Analysis

The chemical reactions involving “Z-His-Ala-OH” would likely involve the cleavage of the peptide bond or the removal of the protecting group. The exact reactions would depend on the conditions and the reagents used .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Z-His-Ala-OH” would depend on its exact molecular structure. For example, the presence of the benzyloxycarbonyl (Z) group could make the compound more hydrophobic .

Scientific Research Applications

Biocatalysis in Green Chemistry

The use of “Z-His-Ala-OH” in biocatalysis represents a shift towards more sustainable and eco-friendly chemical processes. Researchers have utilized papain , an enzyme, immobilized on magnetic nanocrystalline cellulose for the synthesis of this dipeptide in deep eutectic solvents . This method not only improves the yield but also allows for easy recovery of the catalyst, showcasing a potential for greener production processes in the pharmaceutical and food industries.

Metal Ion Chelation

“Z-His-Ala-OH” has been identified as an excellent chelating agent for divalent metal ions . Its structure, featuring both positive and negative ends, allows it to effectively bind metal ions, which is crucial in various applications, including water treatment, metal recovery, and as a stabilizing agent in formulations requiring metal ions.

Diabetes Management

This dipeptide has shown promise as a dipeptidyl peptidase IV inhibitor . By inhibiting this enzyme, “Z-His-Ala-OH” can play a role in attenuating the development of type II diabetes, offering a potential therapeutic avenue for managing this widespread condition.

Nutritional Supplements

Due to its high nutritional value and bioactivity, “Z-His-Ala-OH” can be used in the formulation of nutritional supplements . Its low molecular weight allows for easier digestion and assimilation by human cells compared to proteins and free amino acids, making it an attractive component in health and wellness products.

Food Industry Applications

In the food industry, “Z-His-Ala-OH” can be utilized for its antioxidant properties . It can help in preserving the quality and extending the shelf life of food products by combating oxidative stress, which is responsible for the degradation of food quality over time.

Pharmaceutical Synthesis

The compound’s role in the synthesis of biologically active oligopeptides is significant . These peptides have applications in drug development, where they can be used as building blocks for more complex molecules or as active pharmaceutical ingredients themselves.

Research on Peptide Bond Formation

Historically, “Z-His-Ala-OH” has been studied as a catalyst in peptide bond formation, which is a fundamental process in the synthesis of proteins . Understanding its role can provide insights into the mechanisms of protein synthesis and the development of new synthetic methodologies.

Enzyme Inhibition Studies

Lastly, the compound is used in research as a model to study enzyme-substrate interactions . By examining how “Z-His-Ala-OH” interacts with various enzymes, researchers can gain a better understanding of enzyme mechanisms, which is essential for the design of enzyme inhibitors and activators.

Safety and Hazards

Based on the available information, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O5/c1-11(16(23)24)20-15(22)14(7-13-8-18-10-19-13)21-17(25)26-9-12-5-3-2-4-6-12/h2-6,8,10-11,14H,7,9H2,1H3,(H,18,19)(H,20,22)(H,21,25)(H,23,24)/t11-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIHDXSNRWRHJRT-FZMZJTMJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801208996
Record name L-Alanine, N-[N-[(phenylmethoxy)carbonyl]-L-histidyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801208996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-His-Ala-OH

CAS RN

13056-38-7
Record name L-Alanine, N-[N-[(phenylmethoxy)carbonyl]-L-histidyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13056-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Alanine, N-[N-[(phenylmethoxy)carbonyl]-L-histidyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801208996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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